Cas no 2229628-67-3 (3-(1-benzothiophen-2-yl)methyl-3-methoxyazetidine)
3-(1-benzothiophen-2-yl)methyl-3-methoxyazetidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-benzothiophen-2-yl)methyl-3-methoxyazetidine
- 3-[(1-benzothiophen-2-yl)methyl]-3-methoxyazetidine
- EN300-1802788
- 2229628-67-3
-
- Inchi: 1S/C13H15NOS/c1-15-13(8-14-9-13)7-11-6-10-4-2-3-5-12(10)16-11/h2-6,14H,7-9H2,1H3
- InChI Key: AFBXLKOCNYPPMV-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C=C1CC1(CNC1)OC
Computed Properties
- Exact Mass: 233.08743528g/mol
- Monoisotopic Mass: 233.08743528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 49.5Ų
3-(1-benzothiophen-2-yl)methyl-3-methoxyazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1802788-0.05g |
3-[(1-benzothiophen-2-yl)methyl]-3-methoxyazetidine |
2229628-67-3 | 0.05g |
$1368.0 | 2023-09-19 | ||
| Enamine | EN300-1802788-0.1g |
3-[(1-benzothiophen-2-yl)methyl]-3-methoxyazetidine |
2229628-67-3 | 0.1g |
$1433.0 | 2023-09-19 | ||
| Enamine | EN300-1802788-0.25g |
3-[(1-benzothiophen-2-yl)methyl]-3-methoxyazetidine |
2229628-67-3 | 0.25g |
$1498.0 | 2023-09-19 | ||
| Enamine | EN300-1802788-0.5g |
3-[(1-benzothiophen-2-yl)methyl]-3-methoxyazetidine |
2229628-67-3 | 0.5g |
$1563.0 | 2023-09-19 | ||
| Enamine | EN300-1802788-1.0g |
3-[(1-benzothiophen-2-yl)methyl]-3-methoxyazetidine |
2229628-67-3 | 1g |
$1599.0 | 2023-05-26 | ||
| Enamine | EN300-1802788-2.5g |
3-[(1-benzothiophen-2-yl)methyl]-3-methoxyazetidine |
2229628-67-3 | 2.5g |
$3191.0 | 2023-09-19 | ||
| Enamine | EN300-1802788-5.0g |
3-[(1-benzothiophen-2-yl)methyl]-3-methoxyazetidine |
2229628-67-3 | 5g |
$4641.0 | 2023-05-26 | ||
| Enamine | EN300-1802788-10.0g |
3-[(1-benzothiophen-2-yl)methyl]-3-methoxyazetidine |
2229628-67-3 | 10g |
$6882.0 | 2023-05-26 | ||
| Enamine | EN300-1802788-1g |
3-[(1-benzothiophen-2-yl)methyl]-3-methoxyazetidine |
2229628-67-3 | 1g |
$1629.0 | 2023-09-19 | ||
| Enamine | EN300-1802788-5g |
3-[(1-benzothiophen-2-yl)methyl]-3-methoxyazetidine |
2229628-67-3 | 5g |
$4722.0 | 2023-09-19 |
3-(1-benzothiophen-2-yl)methyl-3-methoxyazetidine Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 3-(1-benzothiophen-2-yl)methyl-3-methoxyazetidine
Research Brief on 3-(1-benzothiophen-2-yl)methyl-3-methoxyazetidine (CAS: 2229628-67-3): Recent Advances and Applications
3-(1-benzothiophen-2-yl)methyl-3-methoxyazetidine (CAS: 2229628-67-3) is a structurally unique azetidine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its benzothiophene and methoxyazetidine moieties, has shown promising potential as a scaffold for drug discovery, particularly in the development of novel therapeutics targeting neurological disorders and inflammatory diseases. Recent studies have explored its synthetic pathways, pharmacological properties, and mechanistic insights, positioning it as a valuable candidate for further investigation.
The synthesis of 3-(1-benzothiophen-2-yl)methyl-3-methoxyazetidine involves multi-step organic transformations, with recent advancements focusing on optimizing yield and enantioselectivity. A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic route using palladium-catalyzed cross-coupling reactions, achieving a 78% yield with high purity. The structural elucidation of this compound, confirmed via NMR and X-ray crystallography, reveals its unique conformational flexibility, which is hypothesized to contribute to its binding affinity with biological targets.
Pharmacological evaluations of 3-(1-benzothiophen-2-yl)methyl-3-methoxyazetidine have demonstrated its efficacy as a modulator of sigma-1 and sigma-2 receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies using neuronal cell lines showed a dose-dependent neuroprotective effect, reducing oxidative stress and apoptosis. Additionally, preliminary in vivo data from rodent models indicate its potential to cross the blood-brain barrier, a critical attribute for central nervous system (CNS)-targeted therapies.
Beyond neurological applications, this compound has also been investigated for its anti-inflammatory properties. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters highlighted its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells, suggesting utility in treating chronic inflammatory conditions like rheumatoid arthritis. Molecular docking studies further revealed interactions with the NF-κB pathway, providing a mechanistic basis for its observed effects.
Despite these promising findings, challenges remain in the clinical translation of 3-(1-benzothiophen-2-yl)methyl-3-methoxyazetidine. Issues such as metabolic stability, potential off-target effects, and scalable synthesis require further optimization. Collaborative efforts between academia and industry are underway to address these hurdles, with several patents filed in the past year covering novel derivatives and formulations.
In conclusion, 3-(1-benzothiophen-2-yl)methyl-3-methoxyazetidine represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its dual activity in neurological and inflammatory pathways underscores its versatility, while ongoing research aims to unlock its full therapeutic potential. Future directions include structure-activity relationship (SAR) studies and advanced preclinical trials to validate its safety and efficacy in human models.
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